3-Methyl-7-propylxanthine - 55242-64-3

3-Methyl-7-propylxanthine

Catalog Number: EVT-462954
CAS Number: 55242-64-3
Molecular Formula: C9H12N4O2
Molecular Weight: 208.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Methyl-7-propylxanthine is a xanthine derivative. Xanthines are a group of naturally occurring compounds characterized by a purine ring structure. They are structurally related to caffeine and theobromine, commonly found in beverages like coffee and tea. In scientific research, 3-methyl-7-propylxanthine serves as a valuable tool for investigating various biological processes and pathways. [, , , ]

Molecular Structure Analysis

The structural features of 3-methyl-7-propylxanthine have also attracted interest in supramolecular chemistry. Researchers investigated its binding affinity to synthetic barbiturate receptors. These receptors possess high binding affinities for complementary guests, including barbiturates and xanthines. By studying the interactions between 3-methyl-7-propylxanthine and these receptors, researchers gain insights into molecular recognition processes and the design of novel supramolecular systems with tailored binding properties. []

Mechanism of Action

3-Methyl-7-propylxanthine exerts its biological effects through interactions with various molecular targets. One of its primary mechanisms of action involves the inhibition of cyclic AMP phosphodiesterase (PDE) activity. PDE enzymes regulate the levels of cyclic AMP, a crucial signaling molecule involved in numerous cellular processes. By inhibiting PDE, 3-methyl-7-propylxanthine increases intracellular cyclic AMP levels, leading to downstream effects on cellular function. [, ]

Cardiovascular Research:

Studies have investigated the effects of 3-methyl-7-propylxanthine on the cardiovascular system. One study observed the impact of a related compound, propentofylline (1-(5'-oxohexyl)-3-methyl-7-propylxanthine), on cerebral blood flow and cerebrovascular resistance in baboons. Results indicated that propentofylline administration increased cerebral blood flow, likely due to vasodilation. These findings suggest that 3-methyl-7-propylxanthine and its derivatives may hold potential for modulating cerebral blood flow and addressing cerebrovascular disorders. []

Immunology and Inflammation:

Research has explored the potential anti-inflammatory properties of 3-methyl-7-propylxanthine. One study compared the effects of several xanthine derivatives, including 3-methyl-7-propylxanthine, on tumor necrosis factor-alpha (TNF-alpha) production in human cells. The study identified a strong correlation between the ability of these compounds to suppress TNF-alpha production and their potency in inhibiting PDE activity. These findings highlight the potential of 3-methyl-7-propylxanthine as a modulator of inflammatory responses through its influence on PDE activity. []

1-(5-Oxohexyl)-3-methyl-7-propylxanthine (Propentofylline)

Compound Description: Propentofylline is a xanthine derivative known for its vasoactive properties. It acts as a selective inhibitor of adenosine transport and phosphodiesterase [, ]. Studies demonstrate its potential in improving cerebral and peripheral hemodynamics, particularly in geriatric dogs []. Propentofylline has shown promise in treating Alzheimer's disease and vascular dementia in humans [, ]. It exhibits neuroprotective effects by interfering with neurodegenerative processes, reducing brain structure damage, and improving cognitive functions [, ].

Relevance: Propentofylline is structurally analogous to 3-methyl-7-propylxanthine, sharing the core xanthine structure with an additional 5-oxohexyl substituent at the 1-position [, , ]. This structural modification contributes to its distinct pharmacological activities, differentiating it from the parent compound.

R-(-)-1-(5-Hydroxyhexyl)-3-methyl-7-propylxanthine

Compound Description: This compound is a derivative of 3-methyl-7-propylxanthine with a chiral center at the 5-position of the hexyl chain [, ]. It is synthesized by the stereospecific reduction of 1-(5-oxohexyl)-3-methyl-7-propylxanthine using Saccharomyces cerevisiae []. This compound has potential applications in pharmaceuticals for treating cerebral vascular disorders [].

Relevance: R-(-)-1-(5-Hydroxyhexyl)-3-methyl-7-propylxanthine is closely related to 3-methyl-7-propylxanthine, differing only by the presence of a hydroxy group at the 5-position of the hexyl substituent and the specified stereochemistry at that position [, ]. This structural modification may contribute to its specific therapeutic potential in cerebral vascular disorders.

S-(+)-1-(5-Hydroxyhexyl)-3-methyl-7-propylxanthine

Compound Description: This compound is the enantiomer of R-(-)-1-(5-Hydroxyhexyl)-3-methyl-7-propylxanthine, also derived from 3-methyl-7-propylxanthine []. It is obtained as an intermediate during the synthesis of R-(-)-1-(5-Hydroxyhexyl)-3-methyl-7-propylxanthine via stereospecific reduction of 1-(5-oxohexyl)-3-methyl-7-propylxanthine [].

Relevance: S-(+)-1-(5-Hydroxyhexyl)-3-methyl-7-propylxanthine is another closely related compound to 3-methyl-7-propylxanthine, differing only in the stereochemistry at the 5-position of the hexyl substituent []. The distinct stereochemistry may lead to different biological activities compared to its enantiomer and the parent compound.

1-(5-Hydroxy-5-methylhexyl)-3-methyl-7-propylxanthine (A 80 2715)

Compound Description: A 80 2715 is a xanthine derivative investigated for its therapeutic effects on endotoxin-induced acute lung injury []. It demonstrates potent suppression of tumor necrosis factor-alpha (TNF-α) production, surpassing the potency of pentoxifylline []. A 80 2715 exhibits inhibitory effects on 3',5'-cAMP phosphodiesterase (PDE) activity, suggesting a crucial role of PDE inhibition in its suppression of TNF-α synthesis [].

Relevance: A 80 2715 shares the core structure of 3-methyl-7-propylxanthine with an additional hydroxy and methyl group on the 5-position of the hexyl substituent [, ]. This structural modification contributes to its potent anti-inflammatory properties by suppressing TNF-α production and inhibiting PDE activity.

1-(5-Hydroxy-5-methylhexyl)-3-methylxanthine (HWA 138)

Compound Description: HWA 138 is another xanthine derivative studied for its potential therapeutic benefits in acute lung injury []. Similar to A 80 2715, it exhibits inhibitory effects on LPS-induced increases in pulmonary artery pressure, lung wet/dry weight ratio, and deterioration in lung mechanics [].

Relevance: HWA 138 is closely related to 3-methyl-7-propylxanthine, containing an additional hydroxy and methyl group on the 5-position of the hexyl substituent []. Compared to A 80 2715, it lacks the propyl group at the 7-position, which suggests that this structural difference might contribute to varying levels of potency or specificities in their therapeutic effects.

7-Ethoxymethyl-1-(5-hydroxy-5-methylhexyl)-3-methyl-xanthine

Compound Description: This xanthine derivative is identified as a potential antibacterial agent when combined with cephalosporin antibiotics []. The combination of this compound with cephalosporin derivatives demonstrates enhanced antibacterial effectiveness [].

Relevance: 7-Ethoxymethyl-1-(5-hydroxy-5-methylhexyl)-3-methyl-xanthine shares a significant structural similarity with 3-methyl-7-propylxanthine, featuring an ethoxymethyl group instead of a propyl group at the 7-position and an additional hydroxy and methyl group on the 5-position of the hexyl substituent []. This modification indicates a potential shift in its pharmacological properties towards antibacterial activity.

3,7-Dimethyl-1-(5-hydroxyhexyl)-xanthine

Compound Description: This compound is a xanthine derivative with potential applications in pharmaceutical compositions []. It is structurally similar to other xanthine derivatives investigated for antibacterial effects [].

Relevance: 3,7-Dimethyl-1-(5-hydroxyhexyl)-xanthine is structurally analogous to 3-methyl-7-propylxanthine, possessing a methyl group instead of a propyl group at the 7-position and a hydroxyl group on the 5-position of the hexyl substituent []. This structural variation suggests a potential role in antibacterial activity, similar to other related compounds in this class.

1-(5-Hydroxyhexyl)-3-methyl-7-propylxanthine

Compound Description: This compound is a xanthine derivative mentioned in the context of pharmaceutical compositions with potential antibacterial effects [].

Relevance: 1-(5-Hydroxyhexyl)-3-methyl-7-propylxanthine is structurally very similar to 3-methyl-7-propylxanthine, only differing by the presence of a hydroxyl group at the 5-position of the hexyl substituent []. This minor modification may influence its biological activity and potential applications in antibacterial compositions.

3-Methyl-1-(5-hydroxyhexyl)-7-(2-hydroxypropyl)-xanthine

Compound Description: This compound is a xanthine derivative identified as a potential antibacterial agent in pharmaceutical compositions [].

Relevance: 3-Methyl-1-(5-hydroxyhexyl)-7-(2-hydroxypropyl)-xanthine shares structural similarities with 3-methyl-7-propylxanthine, featuring a hydroxyl group on both the 5-position of the hexyl substituent and the 2-position of the propyl substituent at the 7-position []. This structural alteration, particularly the addition of hydroxyl groups, suggests a potential role in enhancing antibacterial activity.

1,3-Dimethylxanthine (Theophylline)

Compound Description: Theophylline is a naturally occurring xanthine derivative commonly used as a bronchodilator [, , ]. It is a less potent suppressor of TNF-α production compared to other xanthine derivatives like A 80 2715 []. Theophylline also exhibits inhibitory effects on PDE activity, but its potency varies compared to other related compounds [, ].

Relevance: Theophylline is structurally related to 3-methyl-7-propylxanthine, lacking the propyl group at the 7-position and having a methyl group at the 1-position [, , ]. This structural difference contributes to its distinct pharmacological properties, primarily focusing on bronchodilation rather than the broader range of activities observed in other related compounds.

1,3,7-Trimethylxanthine (Caffeine)

Compound Description: Caffeine is a well-known stimulant found in coffee and tea [, ]. It exhibits inhibitory effects on cyclic AMP phosphodiesterase activity, although it is less potent compared to propentofylline and IBMX [].

1-(5-Hydroxy-5-methylhexyl)-3-methylxanthine

Compound Description: This compound is a xanthine derivative identified as a potential component in pharmaceutical compositions with possible antibacterial activity [].

Relevance: 1-(5-Hydroxy-5-methylhexyl)-3-methylxanthine shares a core structure with 3-methyl-7-propylxanthine but lacks the propyl group at the 7-position and has additional hydroxy and methyl groups on the 5-position of the hexyl substituent []. This structural variation suggests potential applications in antibacterial formulations.

3-Isobutyl-1-methylxanthine (IBMX)

Compound Description: IBMX is a non-selective phosphodiesterase inhibitor commonly used in research to elevate intracellular cyclic AMP levels []. It exhibits more potent inhibitory effects on cyclic AMP phosphodiesterase compared to propentofylline [].

Relevance: While not structurally identical to 3-methyl-7-propylxanthine, IBMX shares the core xanthine structure and is often used as a reference compound in studies investigating the phosphodiesterase inhibitory activity of xanthine derivatives, including propentofylline []. This comparison helps elucidate the structure-activity relationships within this class of compounds.

Properties

CAS Number

55242-64-3

Product Name

3-Methyl-7-propylxanthine

IUPAC Name

3-methyl-7-propylpurine-2,6-dione

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

InChI

InChI=1S/C9H12N4O2/c1-3-4-13-5-10-7-6(13)8(14)11-9(15)12(7)2/h5H,3-4H2,1-2H3,(H,11,14,15)

InChI Key

MHNVSFOURBQRPK-UHFFFAOYSA-N

SMILES

CCCN1C=NC2=C1C(=O)NC(=O)N2C

Synonyms

3,7-Dihydro-3-methyl-7-propyl-1H-purine-2,6-dione; 3-Methyl-7-n-propylxanthine;

Canonical SMILES

CCCN1C=NC2=C1C(=O)NC(=O)N2C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.